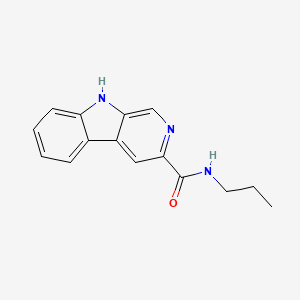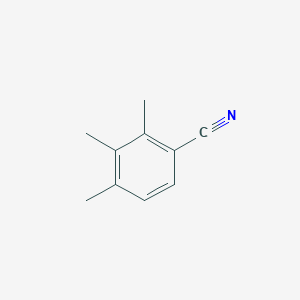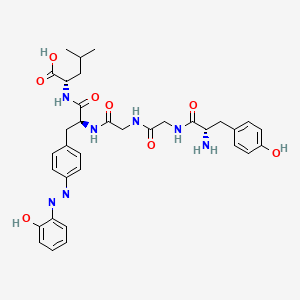
N-Propyl-9H-beta-carboline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Propyl-9H-beta-carboline-3-carboxamide is a derivative of the beta-carboline family, which are heterocyclic compounds containing a pyridine ring fused to an indole skeleton. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields, including medicine and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-9H-beta-carboline-3-carboxamide typically involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the Pictet-Spengler reaction, where tryptamine reacts with propionaldehyde under acidic conditions to form the beta-carboline core. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Propyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the beta-carboline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted beta-carbolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex beta-carboline derivatives with potential biological activities.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: Research has indicated potential therapeutic applications, including anxiolytic, antitumor, and antiparasitic activities
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Propyl-9H-beta-carboline-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to act on the GABA-A receptor complex, where it can function as an inverse agonist, modulating the receptor’s activity and influencing neurological processes . This interaction can lead to effects such as anxiolysis, memory enhancement, and anticonvulsant activity.
類似化合物との比較
Similar Compounds
Methyl-beta-carboline-3-carboxylate: Known for its anxiolytic and memory-enhancing properties.
N-benzyl-1-(4-methoxy)phenyl-9H-beta-carboline-3-carboxamide: Exhibits significant antiparasitic activity.
N-(4-hydroxyphenyl)-9H-beta-carboline-3-carboxamide: Demonstrates anxiolytic effects.
Uniqueness
N-Propyl-9H-beta-carboline-3-carboxamide is unique due to its specific propyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its ability to cross the blood-brain barrier, making it particularly effective in neurological applications.
特性
| 78538-81-5 | |
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC名 |
N-propyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-7-16-15(19)13-8-11-10-5-3-4-6-12(10)18-14(11)9-17-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,19) |
InChIキー |
YZUGVXHEVCIQJW-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)


